molecular formula C9H11N3S2 B1335357 5-(5-ethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 588674-76-4

5-(5-ethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1335357
CAS No.: 588674-76-4
M. Wt: 225.3 g/mol
InChI Key: JNRWERUYDGXLLT-UHFFFAOYSA-N
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Description

5-(5-ethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a thiophene ring fused with a triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-ethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the functionalization of the thiophene ring followed by the formation of the triazole ring. One common method includes the Friedel-Crafts acylation of thiophene derivatives, followed by cyclization reactions to form the triazole ring . The reaction conditions often involve the use of strong acids or bases as catalysts and may require elevated temperatures to drive the reactions to completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings. The choice of solvents, catalysts, and purification methods are crucial to ensure the scalability and cost-effectiveness of the production process .

Mechanism of Action

The mechanism of action of 5-(5-ethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .

Properties

IUPAC Name

3-(5-ethylthiophen-3-yl)-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S2/c1-3-7-4-6(5-14-7)8-10-11-9(13)12(8)2/h4-5H,3H2,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRWERUYDGXLLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C2=NNC(=S)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404720
Record name 5-(5-ethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588674-76-4
Record name 5-(5-ethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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